molecular formula C13H16N4O B3000804 5-(3-Morpholin-4-yl-phenyl)-2H-pyrazol-3-ylamine CAS No. 1029106-93-1

5-(3-Morpholin-4-yl-phenyl)-2H-pyrazol-3-ylamine

Cat. No. B3000804
CAS RN: 1029106-93-1
M. Wt: 244.298
InChI Key: NIJLJDGBYGBRBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(3-Morpholin-4-yl-phenyl)-2H-pyrazol-3-ylamine” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals . The morpholine ring is attached to a phenyl group, which is further connected to a pyrazole ring through an amine group .


Synthesis Analysis

While specific synthesis methods for “5-(3-Morpholin-4-yl-phenyl)-2H-pyrazol-3-ylamine” were not found, there are general methods for synthesizing similar compounds. For instance, fluorinated 1-(3-Morpholin-4-yl-phenyl)-Ethylamines can be synthesized through reductive amination .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

  • A related compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, demonstrated high affinity and oral activity as a human neurokinin-1 (h-NK(1)) receptor antagonist. It was effective in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Anticancer Activity

  • A derivative, 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}-benzenesulfonamide, showed promising anti-breast cancer activity. It exhibited better anticancer activity against MCF7 cells than the standard drug, 4-hydroxytamoxifen, due to new cationic interactions and hydrogen bonding (Kumar et al., 2021).

Synthesis of Fluorescent Compounds

  • Morpholin-4-yl-substituted pent-4-yn-1-ones, when reacted with arylhydrazines, produce 3-aryl-5-arylethynyl-1-phenyl-4,5-dihydro-1H-pyrazoles. These compounds exhibit marked fluorescent abilities, useful in materials science and imaging technologies (Odin et al., 2022).

Anticholinesterase Agents

  • Pyrazoline derivatives, including those with morpholin-4-yl groups, have been synthesized and evaluated for their anticholinesterase effects. They show potential applications for treating neurodegenerative disorders (Altıntop, 2020).

Antiparasitic Activities

  • Morpholine derivatives demonstrated moderate to good activity against Trypanosoma strains, Leishmania donovani, and Plasmodium falciparum, suggesting potential in antiparasitic drug development (Kuettel et al., 2007).

Antimicrobial Applications

  • Morpholine-containing pyrazolines, such as 4-{4-[2-(1-phenyl-3-(substituted)phenyl-1H-pyrazol-4-yl)-4-oxo-thiazolidin-3-yl]-phenyl}-morpholin-3-one, demonstrated moderate to good antimicrobial potential. These compounds are of interest for developing new antimicrobial agents (Sanghani et al., 2021).

properties

IUPAC Name

5-(3-morpholin-4-ylphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c14-13-9-12(15-16-13)10-2-1-3-11(8-10)17-4-6-18-7-5-17/h1-3,8-9H,4-7H2,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJLJDGBYGBRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)C3=CC(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Morpholin-4-yl-phenyl)-2H-pyrazol-3-ylamine

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